5-Methoxy-6-methyl-1H-indole

説明

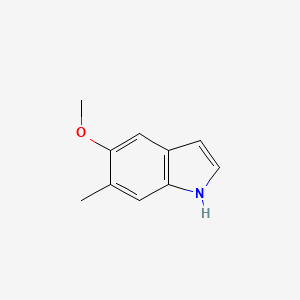

5-Methoxy-6-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a methyl group at the 6-position distinguishes this compound from other indole derivatives .

準備方法

Synthetic Routes and Reaction Conditions:

From 5-Methoxy-2-oxindole: The synthesis of 5-Methoxy-6-methyl-1H-indole can be achieved by chlorinating 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction of the chlorine atom.

Leimgruber–Batcho Indole Synthesis: This method involves the formation of an indole ring through a series of reactions, including the condensation of an aryl hydrazine with a carbonyl compound, followed by cyclization and reduction.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

化学反応の分析

Types of Reactions:

Oxidation: 5-Methoxy-6-methyl-1H-indole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

Substitution: Reagents such as sodium hydroxide and phenylsulfonyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce phenylsulfonyl-substituted indoles .

科学的研究の応用

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of indole derivatives, including 5-Methoxy-6-methyl-1H-indole. Research indicates that derivatives of this compound exhibit strong antioxidant and neuroprotective activities, making them promising candidates for treating neurodegenerative disorders.

- Mechanism of Action : These compounds have been shown to inhibit monoamine oxidase B (MAO-B), a key enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B is crucial in neuroprotection, as it reduces oxidative stress and prevents neuronal apoptosis .

- Case Studies : In vitro studies using SH-SY5Y cell lines demonstrated that this compound derivatives significantly reduced oxidative stress-induced damage. The compounds exhibited protective effects against neurotoxicity induced by hydrogen peroxide and 6-hydroxydopamine .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have synthesized and tested its derivatives against a range of bacterial and fungal pathogens.

- Antibacterial Effects : Derivatives of this compound showed significant antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For instance, specific derivatives displayed diameter inhibition zones (DIZ) exceeding those observed with standard antibiotics like ampicillin .

- Antifungal Activity : The compound's derivatives were particularly effective against Candida albicans, with some exhibiting up to four times the potency of fluconazole, a common antifungal medication. This suggests potential applications in treating fungal infections resistant to conventional therapies .

Synthesis of Therapeutic Agents

The structural framework of this compound serves as an important scaffold for developing new therapeutic agents.

- Melatonin Analogues : The compound's indolic structure is similar to melatonin, leading to its incorporation into various melatoninergic ligands. These ligands are being investigated for their potential in treating sleep disorders, anxiety, and other conditions influenced by melatonin signaling pathways .

- Hybrid Compounds : Recent research has focused on synthesizing hybrid compounds that combine the indole structure with other bioactive moieties. These hybrids have shown enhanced biological activities, including improved efficacy against cancer cell lines .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

作用機序

The mechanism of action of 5-Methoxy-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For example

生物活性

5-Methoxy-6-methyl-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position of the indole structure. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Indole derivatives, including this compound, exhibit a broad spectrum of biological activities through several mechanisms:

- Receptor Binding : The compound has been shown to bind with high affinity to multiple receptors, influencing various biological processes.

- Enzyme Interaction : It interacts with enzymes, potentially leading to inhibition or activation that affects metabolic pathways.

- Cellular Effects : Indoles can induce apoptosis in cancer cells and modulate gene expression, particularly in pathways involving p53 and its transcriptional targets like p21 and Bax .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Properties : Studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 breast cancer cells, resulting in significant reductions in cell viability .

- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties, potentially mediated by their ability to inhibit nitric oxide synthase (iNOS) and other inflammatory mediators .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth in MCF-7 cells | |

| Anti-inflammatory | Inhibition of iNOS activity | |

| Antimicrobial | Activity against various bacterial strains |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a significant decrease in cell viability at concentrations above 10 µM. The study also noted an increase in apoptotic markers such as cleaved caspase-3, indicating that the compound induces apoptosis through intrinsic pathways .

Case Study: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. The compound was tested in vitro for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use as an anti-inflammatory agent .

Future Directions

The therapeutic potential of this compound is promising. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating specific molecular pathways affected by the compound.

- Drug Development : Exploring modifications to enhance potency and selectivity for specific targets.

特性

IUPAC Name |

5-methoxy-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJZGWAVCFDDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499771 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-10-4 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。